5-HT2A vs D2 Receptor Selectivity
Amperozide demonstrates high-affinity binding to 5-HT2 receptors with a Ki of 16.5 nM, and low affinity for striatal and limbic dopamine D2 receptors with Ki values of 540 nM and 403 nM, respectively. This yields a 5-HT2A:D2 selectivity ratio of approximately 24:1 to 33:1, which is distinct from comparator atypical antipsychotics such as risperidone and olanzapine that exhibit more balanced 5-HT2A/D2 antagonism with ratios typically under 10:1 [1].
| Evidence Dimension | 5-HT2A vs D2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | 5-HT2A Ki = 16.5 nM; D2 Ki (striatal) = 540 nM; D2 Ki (limbic) = 403 nM; Selectivity ratio ~24:1 to 33:1 |
| Comparator Or Baseline | Risperidone/olanzapine class: 5-HT2A/D2 ratio typically <10:1 (class-level reference) |
| Quantified Difference | Amperozide exhibits approximately 2.4- to >3-fold greater 5-HT2A selectivity relative to D2 compared to other atypical antipsychotics |
| Conditions | In vitro radioligand binding assay using rat cerebral cortical membranes for 5-HT2 and striatal/limbic tissues for D2 |
Why This Matters
Higher 5-HT2A:D2 selectivity enables functional antagonism of serotonin-mediated pathways with reduced interference in dopaminergic signaling, critical for applications requiring neurochemical dissection of serotonergic contributions independent of D2 blockade.
- [1] Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. doi: 10.1111/j.1600-0773.1990.tb01599.x. PMID: 2154737. View Source
